Calculated LogP Comparison with Non-Methylated Piperidine Analogue
The presence of two methyl groups on the piperidine ring increases lipophilicity compared to the unsubstituted piperidine analogue. Computationally predicted XLogP3 for 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperidine is 3.6, versus a predicted XLogP3 of approximately 2.9 for 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine (CID 53482636), representing a ΔlogP of +0.7 log units [1][2]. This difference can significantly influence membrane permeability and tissue distribution.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 (computed) |
| Comparator Or Baseline | 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine (CID 53482636) XLogP3 ≈ 2.9 (computed) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 |
| Conditions | PubChem XLogP3 algorithm, version 3.3.2 |
Why This Matters
A higher logP value guides selection for applications requiring increased membrane permeability or blood-brain barrier penetration, while the non‑methylated analogue would be less lipophilic.
- [1] PubChem Compound Summary for CID 53482635. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53482635 (accessed Apr 28, 2025). View Source
- [2] PubChem Compound Summary for CID 53482636. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53482636 (accessed Apr 28, 2025). View Source
